Chemical properties of 2-(2-(Trifluoromethyl)phenyl)quinoline for ligand synthesis
Chemical properties of 2-(2-(Trifluoromethyl)phenyl)quinoline for ligand synthesis
An In-Depth Technical Guide to the Chemical Properties of 2-(2-(Trifluoromethyl)phenyl)quinoline for Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-(2-(trifluoromethyl)phenyl)quinoline, a fluorinated aromatic heterocycle of significant interest in modern coordination chemistry and materials science. The unique electronic and steric characteristics imparted by the trifluoromethyl group on the quinoline scaffold render it a compelling building block for the synthesis of advanced ligands. This document will delve into the synthetic methodologies for this compound, its key physicochemical properties, and its behavior as a ligand in the formation of metal complexes. The causality behind experimental choices and the implications for ligand design and application will be a central focus, providing field-proven insights for researchers in drug development and catalysis.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials.[1] The strategic incorporation of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, has emerged as a powerful tool to modulate the properties of these molecules. The -CF3 group is a strong electron-withdrawing moiety with a compact steric profile, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
2-(2-(Trifluoromethyl)phenyl)quinoline, the subject of this guide, presents a fascinating case study in ligand design. The proximity of the bulky and highly electronegative -CF3 group to the coordinating nitrogen atom of the quinoline ring introduces unique steric and electronic effects that can be harnessed to fine-tune the properties of the resulting metal complexes. This guide will explore these properties in detail, providing a foundational understanding for the rational design of novel ligands and catalysts.
Synthesis and Characterization
The synthesis of 2-(2-(trifluoromethyl)phenyl)quinoline can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Pathways
Common synthetic strategies include:
-
Friedländer Annulation: This classical method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of the title compound, this would typically involve the reaction of 2-aminobenzaldehyde with 2'-(trifluoromethyl)acetophenone.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to construct the C-C bond between the quinoline and the trifluoromethylphenyl moieties.[4]
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for 2-(2-(trifluoromethyl)phenyl)quinoline.
Experimental Protocol: A Representative Synthesis
A plausible synthetic approach involves a palladium-catalyzed Suzuki coupling between 2-chloroquinoline and (2-(trifluoromethyl)phenyl)boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloroquinoline (1.0 eq.), (2-(trifluoromethyl)phenyl)boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
-
Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 eq.).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-(2-(trifluoromethyl)phenyl)quinoline.
Spectroscopic Characterization
The structural confirmation of the synthesized compound is crucial. A combination of spectroscopic techniques is employed for this purpose.[5]
| Technique | Expected Observations for 2-(2-(Trifluoromethyl)phenyl)quinoline |
| ¹H NMR | Complex aromatic multiplets corresponding to the protons on the quinoline and phenyl rings. The proximity of the -CF3 group may induce splitting in the signals of the phenyl protons. |
| ¹³C NMR | A quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms. Distinct signals for the aromatic carbons of both the quinoline and phenyl rings.[6] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.[6] |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₀F₃N). |
Core Chemical Properties for Ligand Synthesis
The utility of 2-(2-(trifluoromethyl)phenyl)quinoline as a ligand is dictated by its inherent electronic and steric properties.
Electronic Effects
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This has several important consequences for the quinoline system:
-
Reduced Basicity: The electron-withdrawing nature of the -CF3 group decreases the electron density on the quinoline nitrogen atom, thereby reducing its basicity (pKa). This can affect the strength of the coordinate bond formed with a metal center.
-
Modulation of Redox Properties: The electron-deficient nature of the aromatic system can influence the redox potential of the resulting metal complexes, which is a critical parameter in catalytic applications.
-
Enhanced Stability: The -CF3 group can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[7]
Steric Hindrance
The trifluoromethyl group, while having a relatively small van der Waals radius, is still a bulky substituent.[2] Its position at the ortho position of the phenyl ring introduces significant steric hindrance around the nitrogen donor atom of the quinoline. This steric bulk can:
-
Influence Coordination Geometry: The steric clash can force a particular coordination geometry on the metal center, potentially leading to complexes with unique catalytic activities.
-
Control Ligand-to-Metal Ratio: The steric hindrance may prevent the coordination of multiple ligands to a single metal center, favoring the formation of complexes with lower coordination numbers.
-
Enhance Complex Stability: In some cases, steric bulk can protect the metal center from unwanted side reactions, thereby increasing the stability of the complex.[8]
Caption: Key chemical properties of 2-(2-(trifluoromethyl)phenyl)quinoline influencing ligand behavior.
Coordination Chemistry and Ligand Synthesis
The nitrogen atom of the quinoline ring in 2-(2-(trifluoromethyl)phenyl)quinoline is the primary coordination site for metal ions. The synthesis of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Protocol for Metal Complex Synthesis
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2-(2-(trifluoromethyl)phenyl)quinoline in a suitable solvent (e.g., dichloromethane, acetonitrile, or methanol).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., palladium(II) chloride, copper(I) iodide) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring at room temperature or with gentle heating.
-
Isolation: The resulting metal complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude complex can be purified by recrystallization or washing with appropriate solvents to remove any unreacted starting materials.
Stability of Metal Complexes
The stability of the resulting metal complexes is a critical factor for their application.[8] The stability is influenced by several factors, including:
-
The nature of the metal ion: Different metal ions will form complexes of varying stability.
-
The chelate effect: If the ligand can bind to the metal center through more than one donor atom (bidentate or polydentate), the stability of the complex is significantly enhanced.
-
Steric effects: As previously discussed, steric hindrance can either stabilize or destabilize a complex depending on the specific geometry.[9]
Spectrophotometric titrations can be employed to determine the formation constants of the metal-ligand complexes, providing a quantitative measure of their stability.[10]
Applications in Drug Development and Catalysis
The unique properties of 2-(2-(trifluoromethyl)phenyl)quinoline and its metal complexes make them attractive for a range of applications.
-
Medicinal Chemistry: The enhanced lipophilicity and metabolic stability conferred by the -CF3 group are highly desirable in drug design.[7] Quinoline-based compounds have shown promise as antimalarial, anticancer, and antimicrobial agents.[11][12]
-
Catalysis: Metal complexes of quinoline-based ligands are used in a variety of catalytic transformations, including C-H activation and cross-coupling reactions.[4] The electronic and steric properties of the 2-(2-(trifluoromethyl)phenyl)quinoline ligand can be used to tune the reactivity and selectivity of the catalyst.
-
Materials Science: The photophysical properties of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[6][13]
Conclusion
2-(2-(Trifluoromethyl)phenyl)quinoline is a versatile building block for the synthesis of advanced ligands with tailored electronic and steric properties. The strong electron-withdrawing nature and significant steric presence of the trifluoromethyl group provide a powerful handle for modulating the behavior of the resulting metal complexes. This in-depth guide has provided a comprehensive overview of the synthesis, core chemical properties, and coordination chemistry of this important molecule, offering a solid foundation for researchers and scientists working in the fields of drug development, catalysis, and materials science. The continued exploration of fluorinated quinoline ligands promises to yield novel compounds with enhanced performance and functionality.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis of 2-trifluoromethylated quinolines
- Photophysical, photostability, and ROS generation properties of new trifluoromethyl
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
- 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem.
- SYNTHESIS OF TRIFLUOROMETHYL DERIV
- Stability of Metal Complexes.
- Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activ
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Stability of Metal Complexes - SciSpace.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- (a) Synthesis of model compound 2-phenlyquinoline via multicomponent...
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
- Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines.
- (PDF)
- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- 2-(Trifluoromethyl)quinoline 97 347-42-2 - Sigma-Aldrich.
- Application Notes and Protocols: Metal Complexes of 2-Hydroxyquinoline.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applic
- The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions.
- Quinoline-based metal complexes: Synthesis and applic
- 2-Position-Selective C–H Perfluoroalkylation of Quinoline Deriv
- Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties.
- Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer | Organometallics.
- Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived
- The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines.
- Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridin...
- The coordination chemistry of fluorescent pyridinyl– and quinolinyl–phthalimide ligands with the {AuI–PPh3} c
- Catalytic Methods for the Functionalization of the Quinoline Ring: Applic
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
- Regioselective Functionalization of Quinolines through C-H Activ
Sources
- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. chemijournal.com [chemijournal.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
